![molecular formula C5H7ClN2O2S B1282123 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride CAS No. 66659-20-9](/img/structure/B1282123.png)
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
Overview
Description
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride, also known as ATAH, is a compound with the molecular formula C5H7ClN2O2S and a molecular weight of 194.64 . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
This compound is an intermediate used in the synthesis of Cefotiam Dihydrochloride . The N-protected 2-aminothiazol-4-ylacetic acid derivatives are readily available by reaction of the corresponding 2-amino ethyl esters with the appropriate acylating agents, generally giving a bis-carbamate of type (5), followed by saponification .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6N2O2S.ClH/c6-5-7-3(2-10-5)1-4(8)9;/h2H,1H2,(H2,6,7)(H,8,9);1H . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms.Physical And Chemical Properties Analysis
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Pharmaceutical Synthesis
This compound is used as an intermediate in the synthesis of Cefotiam Dihydrochloride , an antibiotic used to treat bacterial infections. It plays a crucial role in the production process, contributing to the effectiveness of the antibiotic .
Electrochemical Sensors
In analytical chemistry, 2-Aminothiazole-4-acetic acid is utilized for preparing modified electrodes. These electrodes are used for the voltammetric determination of copper ions, showcasing its application in developing sensitive and selective sensors .
Polymer Research
The compound is involved in the electrochemical synthesis of novel thiazole-based copolymers. These copolymers have potential applications in various fields, including materials science and engineering .
Biochemical Research
As an organic compound with a unique structure, it serves as a valuable intermediate in biochemical research. Its reactivity and functional groups make it suitable for creating a variety of derivatives for further study .
Drug Development
The compound’s role as an intermediate extends to drug development processes beyond antibiotics. It can be used to synthesize various pharmacologically active molecules that contribute to new drug discoveries .
Chemical Synthesis
In synthetic chemistry, this compound is a building block for creating diverse chemical entities. Its thiazole ring is a common motif in many pharmaceuticals, making it a versatile reagent .
Safety and Hazards
properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.ClH/c6-5-7-3(2-10-5)1-4(8)9;/h2H,1H2,(H2,6,7)(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWJJZKVQOMYKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515306 | |
Record name | (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride | |
CAS RN |
66659-20-9 | |
Record name | (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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